Cas no 2171240-75-6 ((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid)

(2S)-2-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid is a protected amino acid derivative commonly used in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely employed in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under mild conditions. The (2R)-2-amino butanamide moiety and (2S)-3-hydroxypropanoic acid backbone provide structural versatility for designing complex peptides. The hydroxyl group offers additional functionalization potential. This derivative is particularly valuable for synthesizing stereochemically defined peptides, ensuring high purity and controlled reactivity. Its compatibility with standard Fmoc-based protocols makes it a practical choice for researchers in medicinal chemistry and bioconjugation.
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid structure
2171240-75-6 structure
Product name:(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid
CAS No:2171240-75-6
MF:C22H24N2O6
Molecular Weight:412.435766220093
CID:6296145
PubChem ID:165547761

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid
    • EN300-1520622
    • 2171240-75-6
    • (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
    • インチ: 1S/C22H24N2O6/c1-2-18(20(26)23-19(11-25)21(27)28)24-22(29)30-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-19,25H,2,11-12H2,1H3,(H,23,26)(H,24,29)(H,27,28)/t18-,19+/m1/s1
    • InChIKey: PRGMHXPERGQURL-MOPGFXCFSA-N
    • SMILES: O(C(N[C@@H](C(N[C@H](C(=O)O)CO)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 412.16343649g/mol
  • 同位素质量: 412.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 605
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • XLogP3: 2.3

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1520622-0.1g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1520622-1000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1520622-250mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
250mg
$3099.0 2023-09-26
Enamine
EN300-1520622-1.0g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
1g
$3368.0 2023-06-05
Enamine
EN300-1520622-500mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
500mg
$3233.0 2023-09-26
Enamine
EN300-1520622-0.5g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1520622-10.0g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
10g
$14487.0 2023-06-05
Enamine
EN300-1520622-5000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
5000mg
$9769.0 2023-09-26
Enamine
EN300-1520622-10000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
10000mg
$14487.0 2023-09-26
Enamine
EN300-1520622-50mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-hydroxypropanoic acid
2171240-75-6
50mg
$2829.0 2023-09-26

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid 関連文献

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acidに関する追加情報

Research Briefing on (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid and Compound 2171240-75-6

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid and the compound with CAS number 2171240-75-6. These molecules are pivotal in the development of novel therapeutic agents and biochemical tools. This briefing synthesizes the latest findings, methodologies, and applications associated with these compounds, providing a comprehensive overview for researchers in the field.

The compound (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid is a derivative of amino acids, commonly utilized in peptide synthesis and drug design. Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it particularly valuable in solid-phase peptide synthesis (SPPS). Recent studies have explored its role in enhancing the stability and bioavailability of peptide-based drugs, with promising results in targeting specific disease pathways.

Compound 2171240-75-6, on the other hand, has emerged as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique chemical properties facilitate the formation of stable bonds in multi-step synthetic routes, making it indispensable in the production of high-value therapeutics. Recent publications have detailed its application in the synthesis of kinase inhibitors, which are critical in oncology research.

Methodologically, the latest research employs advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize these compounds. These methods ensure high purity and accurate structural elucidation, which are essential for their subsequent use in biological assays and clinical trials. Additionally, computational modeling has been leveraged to predict the interactions of these compounds with biological targets, further optimizing their therapeutic potential.

In terms of results, studies have demonstrated that (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-hydroxypropanoic acid exhibits remarkable efficacy in stabilizing peptide conformations, thereby improving their pharmacological profiles. Meanwhile, 2171240-75-6 has shown versatility in forming scaffolds for drug candidates, with notable activity in preclinical models of cancer and inflammatory diseases.

In conclusion, the ongoing research on these compounds underscores their importance in advancing chemical biology and pharmaceutical sciences. Their applications span from fundamental research to clinical development, offering new avenues for therapeutic innovation. Future studies are expected to further elucidate their mechanisms and expand their utility in drug discovery pipelines.

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